7-Aminoquinoline-3-carboxylic acid
Overview
Description
7-Aminoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. . The structure of this compound consists of a quinoline ring system with an amino group at the 7th position and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives . This reaction typically involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and subsequent functionalization to introduce the amino and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. Microwave-assisted synthesis has gained popularity due to its ability to reduce reaction times and improve yields . Additionally, green chemistry approaches, such as the use of ionic liquids and solvent-free conditions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Aminoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Aminoquinoline-3-carboxylic acid varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in certain pathogens . This inhibition disrupts the replication of the pathogen, leading to its death.
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the amino and carboxylic acid groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure but different substituents.
Primaquine: Another antimalarial drug that shares the quinoline core but has different functional groups.
Uniqueness: 7-Aminoquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring. This dual functionality allows for diverse chemical modifications and enhances its potential for various applications in medicinal chemistry and other fields .
Properties
IUPAC Name |
7-aminoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSDABMEKCABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627775 | |
Record name | 7-Aminoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337881-29-4 | |
Record name | 7-Aminoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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